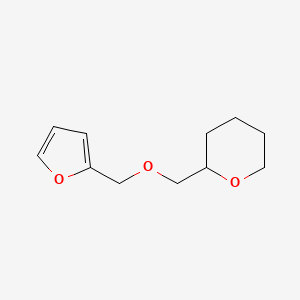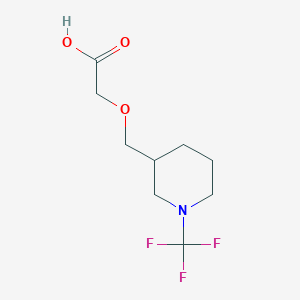
Ethyl 2-(oxiran-2-yl)ethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(oxiran-2-yl)ethanesulfonate is an organic compound characterized by the presence of an epoxide ring and a sulfonate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(oxiran-2-yl)ethanesulfonate typically involves the reaction of ethylene oxide with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate sulfonate ester, which subsequently undergoes cyclization to form the epoxide ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(oxiran-2-yl)ethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate ester group to a sulfonic acid or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: The major products are ring-opened derivatives with nucleophiles attached to the carbon atoms of the former epoxide ring.
Oxidation: Oxidized products include sulfonic acids and other oxygenated derivatives.
Reduction: Reduced products include sulfonic acids and other reduced forms of the sulfonate ester.
Aplicaciones Científicas De Investigación
Ethyl 2-(oxiran-2-yl)ethanesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-(oxiran-2-yl)ethanesulfonate involves the reactivity of the epoxide ring and the sulfonate ester group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various molecular targets, including proteins and nucleic acids, by forming covalent bonds with nucleophilic residues . The sulfonate ester group can also participate in various chemical reactions, further enhancing the compound’s versatility .
Comparación Con Compuestos Similares
Ethyl 2-(oxiran-2-yl)ethoxybenzenesulfonate: Similar in structure but contains a benzene ring, which alters its reactivity and applications.
3-(2-(Oxiran-2-yl)ethyl)-1-(4-(2-oxiran-2-yl)ethoxy)benzylimidazolium bis(trifluoromethane)sulfonimide: An ionic liquid with two epoxide groups and an imidazolium core, used in polymer chemistry.
Uniqueness: Ethyl 2-(oxiran-2-yl)ethanesulfonate is unique due to its combination of an epoxide ring and a sulfonate ester group, which imparts distinct reactivity and versatility. This combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C6H12O4S |
|---|---|
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
ethyl 2-(oxiran-2-yl)ethanesulfonate |
InChI |
InChI=1S/C6H12O4S/c1-2-10-11(7,8)4-3-6-5-9-6/h6H,2-5H2,1H3 |
Clave InChI |
XCHDTNKPOAHHFF-UHFFFAOYSA-N |
SMILES canónico |
CCOS(=O)(=O)CCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)








![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)


